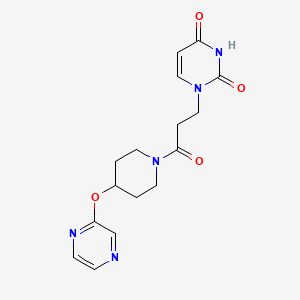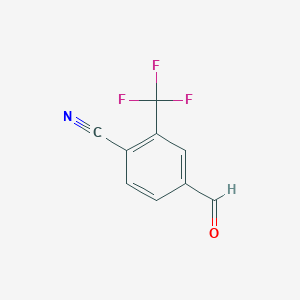![molecular formula C19H27N3O B2846151 N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide CAS No. 1210733-61-1](/img/structure/B2846151.png)
N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields This compound features a cyclohexyl ring substituted with a cyano group and an acetamide moiety, along with a methyl(3-phenylpropyl)amino group
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, potentially introducing additional functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may make it useful in biological studies, such as investigating enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Its chemical properties may be harnessed in various industrial processes, such as the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide exerts its effects depends on its molecular targets and pathways involved. The cyano group and the acetamide moiety may interact with specific enzymes or receptors, leading to biological or chemical activity. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparación Con Compuestos Similares
N-(1-cyanocyclohexyl)acetamide
N-(1-cyanocyclohexyl)benzamide
N-(1-cyanocyclohexyl)benzohydrazide
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-22(14-8-11-17-9-4-2-5-10-17)15-18(23)21-19(16-20)12-6-3-7-13-19/h2,4-5,9-10H,3,6-8,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRWFICRGRAWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

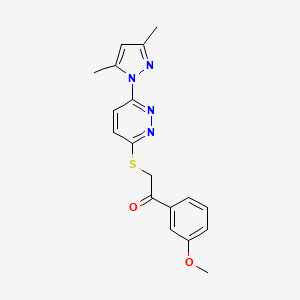
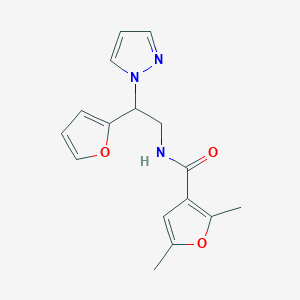
![ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2846073.png)
![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide](/img/structure/B2846074.png)
![(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2846076.png)
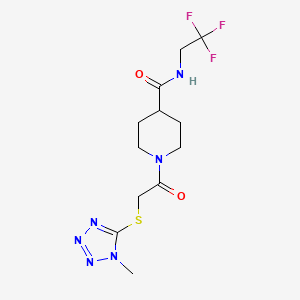
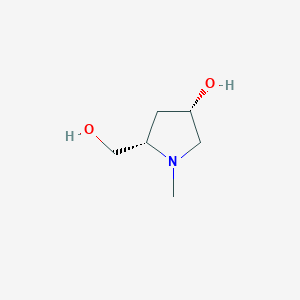
![8-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2846081.png)
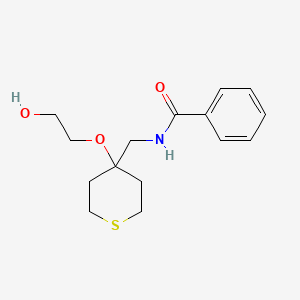
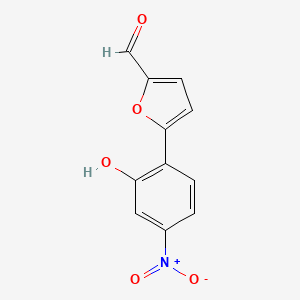
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
